(R)-3-N-Cbz-Amino-succinimide

Catalog No.
S916384
CAS No.
179747-84-3
M.F
C12H12N2O4
M. Wt
248.238
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-N-Cbz-Amino-succinimide

CAS Number

179747-84-3

Product Name

(R)-3-N-Cbz-Amino-succinimide

IUPAC Name

benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate

Molecular Formula

C12H12N2O4

Molecular Weight

248.238

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1

InChI Key

QRQMHYISDDHZBY-SECBINFHSA-N

SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2

Synonyms

Carbamic acid, [(3R)-2,5-dioxo-3-pyrrolidinyl]-, phenylmethyl ester (9CI)

(R)-3-N-Cbz-Amino-succinimide is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of approximately 248.23 g/mol. It is classified as a derivative of succinimide, specifically featuring a benzyloxycarbonyl (Cbz) protecting group on the amino function. This compound is known for its role in various biochemical applications, particularly in organic synthesis and proteomics research. The compound's structure includes a pyrrolidinyl moiety, which contributes to its unique reactivity and biological activity.

Protein Modification:

(R)-3-N-Cbz-Amino-succinimide possesses a reactive N-hydroxysuccinimide (NHS) ester group. This group allows it to covalently bind to primary amines on proteins. This property makes (R)-3-N-Cbz-Amino-succinimide a useful tool for introducing a carbobenzoxy (Cbz) protecting group onto the N-terminus (free amino group) of a protein [1]. The Cbz group can be used to temporarily block the N-terminus during protein synthesis or manipulation, allowing for selective modification of other functional groups on the protein [1].

Source

[1] Santa Cruz Biotechnology - (R)-3-N-Cbz-amino-succinimide

Affinity Chromatography:

(R)-3-N-Cbz-Amino-succinimide can be used as a linker molecule in affinity chromatography. By attaching the compound to a solid support (like beads) and then modifying it with a specific ligand, researchers can create an affinity matrix that selectively binds to proteins containing a complementary binding site. This allows for the purification and isolation of proteins of interest from complex mixtures [2].

Source

While there aren't widely available sources specifically mentioning (R)-3-N-Cbz-Amino-succinimide, the general principle of NHS ester linkers in affinity chromatography is well documented. You can find an explanation here:

Typical for amino acids and their derivatives:

  • Nucleophilic Substitution: The nitrogen atom in the amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Deprotection Reactions: The benzyloxycarbonyl group can be removed under specific conditions, revealing the free amino group for further reactions.
  • Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives, which may exhibit different biological activities.

These reactions make (R)-3-N-Cbz-Amino-succinimide versatile in synthetic organic chemistry.

(R)-3-N-Cbz-Amino-succinimide exhibits notable biological activity, particularly as an anticonvulsant. It has been shown to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock in animal models, demonstrating effective dosages with ED50 values of 78.1 mg/kg and 103 mg/kg, respectively . This anticonvulsant property suggests potential applications in treating seizure disorders.

The synthesis of (R)-3-N-Cbz-Amino-succinimide can be achieved through various methods:

  • Amino Acid Derivatization: Starting from the corresponding amino acid, the Cbz group can be introduced using benzyloxycarbonyl chloride.
  • Succinimide Formation: The reaction of the Cbz-protected amino acid with succinic anhydride or similar reagents leads to the formation of the succinimide structure.
  • Resolution Techniques: Enantiomeric purity can be enhanced through resolution techniques such as chiral chromatography or enzymatic resolution.

These methods highlight the compound's accessibility for research and industrial applications.

(R)-3-N-Cbz-Amino-succinimide finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Proteomics Research: Its ability to modify peptides makes it valuable in studying protein interactions and functions.
  • Anticonvulsant Research: As a compound with demonstrated anticonvulsant activity, it is of interest for developing new treatments for epilepsy and related disorders.

Research into the interaction of (R)-3-N-Cbz-Amino-succinimide with biological targets has revealed its potential as an anticonvulsant. Studies indicate that it interacts with neurotransmitter systems involved in seizure activity, although detailed mechanisms remain under investigation . Further interaction studies could elucidate its pharmacodynamics and help optimize its therapeutic profile.

Several compounds share structural similarities with (R)-3-N-Cbz-Amino-succinimide, each exhibiting unique properties:

Compound NameCAS NumberBiological Activity
(S)-3-N-Cbz-Amino-succinimide60846-91-5Anticonvulsant
N-(Benzyloxycarbonyloxy)succinimide13139-17-8Intermediate in organic synthesis
(R)-N-Cbz-α-amino acidsVariousAnticonvulsant properties

The uniqueness of (R)-3-N-Cbz-Amino-succinimide lies in its specific stereochemistry and the presence of the Cbz protecting group, which influences its reactivity and biological activity compared to other similar compounds. Its effectiveness as an anticonvulsant further distinguishes it from other derivatives that may not possess this property.

XLogP3

0.3

Wikipedia

Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate

Dates

Modify: 2023-08-15

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